2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide
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Overview
Description
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is a chemical compound that features a benzenesulfonamide group substituted with a 2-chloro group and a 3-(1H-imidazol-1-yl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The sulfonamide group can interact with proteins, potentially inhibiting enzyme function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- [1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Uniqueness
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and imidazole groups allows for versatile reactivity and potential for diverse applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
2-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c13-11-4-1-2-5-12(11)19(17,18)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10,15H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLCVLJEULHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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